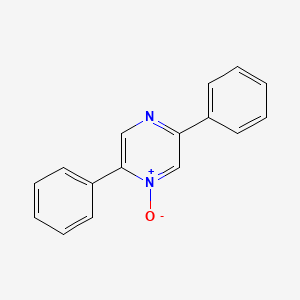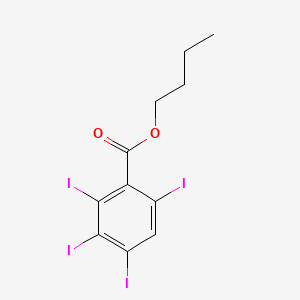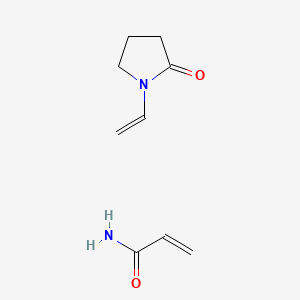
1-Ethenylpyrrolidin-2-one;prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylpyrrolidin-2-one;prop-2-enamide is a compound that combines the structural features of both 1-ethenylpyrrolidin-2-one and prop-2-enamide. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-ethenylpyrrolidin-2-one;prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethenylpyrrolidin-2-one with prop-2-enamide under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
1-Ethenylpyrrolidin-2-one;prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Ethenylpyrrolidin-2-one;prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-ethenylpyrrolidin-2-one;prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethenylpyrrolidin-2-one;prop-2-enamide can be compared with similar compounds such as N-vinyl-2-pyrrolidone and acrylamide. While all these compounds share some structural similarities, this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity .
N-vinyl-2-pyrrolidone: Known for its use in polymer synthesis and as a pharmaceutical excipient.
Acrylamide: Widely used in the production of polyacrylamide gels for electrophoresis and as a flocculant in water treatment.
The unique combination of 1-ethenylpyrrolidin-2-one and prop-2-enamide in a single molecule allows for a broader range of applications and enhanced properties compared to its individual components .
Eigenschaften
CAS-Nummer |
26124-23-2 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-ethenylpyrrolidin-2-one;prop-2-enamide |
InChI |
InChI=1S/C6H9NO.C3H5NO/c1-2-7-5-3-4-6(7)8;1-2-3(4)5/h2H,1,3-5H2;2H,1H2,(H2,4,5) |
InChI-Schlüssel |
NDKUQUPCEFPMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N.C=CN1CCCC1=O |
Verwandte CAS-Nummern |
26124-23-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


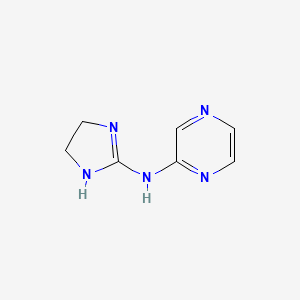

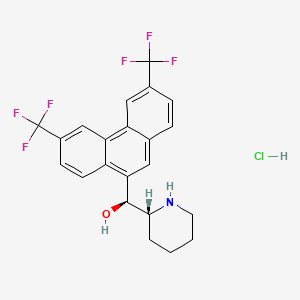

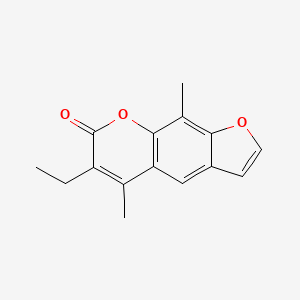


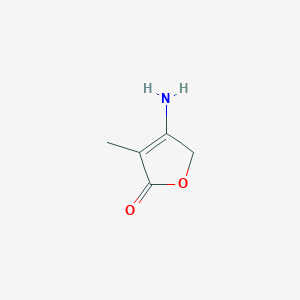


![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
